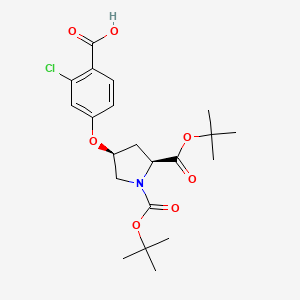
4-(((3S,5S)-1,5-Bis(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)-2-chlorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(((3S,5S)-1,5-Bis(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)-2-chlorobenzoic acid is a complex organic compound that features a pyrrolidine ring substituted with tert-butoxycarbonyl groups and a chlorobenzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((3S,5S)-1,5-Bis(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)-2-chlorobenzoic acid typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of tert-Butoxycarbonyl Groups: The tert-butoxycarbonyl groups are introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the Chlorobenzoic Acid Moiety: The final step involves the coupling of the pyrrolidine derivative with 2-chlorobenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and rigorous purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions can be performed to modify the benzoic acid moiety.
Substitution: The chlorobenzoic acid moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced forms of the benzoic acid moiety.
Substitution: Substituted derivatives of the chlorobenzoic acid moiety.
Applications De Recherche Scientifique
4-(((3S,5S)-1,5-Bis(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)-2-chlorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a drug candidate or as a building block for pharmaceuticals.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(((3S,5S)-1,5-Bis(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)-2-chlorobenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(((3S,5S)-1,5-Bis(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)-benzoic acid: Lacks the chlorine atom on the benzoic acid moiety.
4-(((3S,5S)-1,5-Bis(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)-2-methylbenzoic acid: Contains a methyl group instead of a chlorine atom.
Uniqueness
The presence of the chlorine atom in 4-(((3S,5S)-1,5-Bis(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)-2-chlorobenzoic acid can significantly influence its reactivity and interactions with biological targets, making it unique compared to its analogs.
Propriétés
Formule moléculaire |
C21H28ClNO7 |
|---|---|
Poids moléculaire |
441.9 g/mol |
Nom IUPAC |
4-[(3S,5S)-1,5-bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxy-2-chlorobenzoic acid |
InChI |
InChI=1S/C21H28ClNO7/c1-20(2,3)29-18(26)16-10-13(11-23(16)19(27)30-21(4,5)6)28-12-7-8-14(17(24)25)15(22)9-12/h7-9,13,16H,10-11H2,1-6H3,(H,24,25)/t13-,16-/m0/s1 |
Clé InChI |
HTVYBNGIZGLDAM-BBRMVZONSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@@H]1C[C@@H](CN1C(=O)OC(C)(C)C)OC2=CC(=C(C=C2)C(=O)O)Cl |
SMILES canonique |
CC(C)(C)OC(=O)C1CC(CN1C(=O)OC(C)(C)C)OC2=CC(=C(C=C2)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


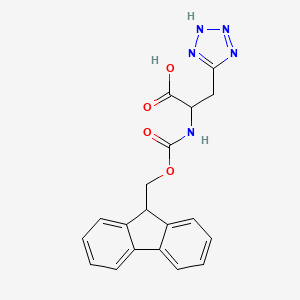

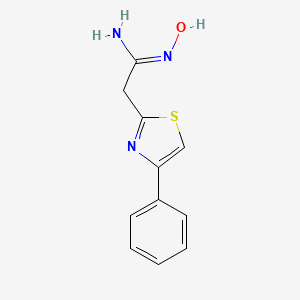
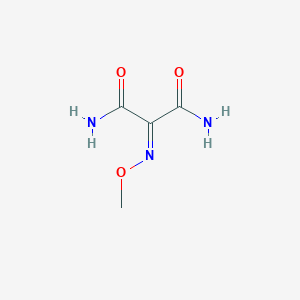

![tert-Butyl 8-acetyl-6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B12989016.png)
![6-Amino-5-methoxy-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B12989019.png)
![3-Azabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B12989022.png)
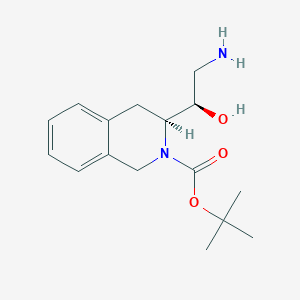
![tert-Butyl 3-amino-1-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B12989028.png)
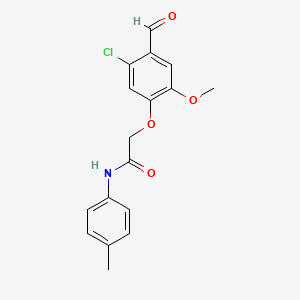
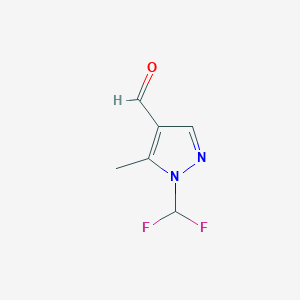
![1-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12989048.png)

